diABZI agonista de STING-1

Descripción general

Descripción

diABZI agonista de STING-1 es un potente ligando no basado en nucleótidos que activa la vía del estimulador de genes de interferón (STING). Este compuesto es conocido por su capacidad para inducir la secreción de interferones tipo I y citocinas proinflamatorias, lo que lo convierte en un candidato prometedor para la inmunoterapia contra el cáncer y los tratamientos antivirales .

Aplicaciones Científicas De Investigación

diABZI agonista de STING-1 tiene una amplia gama de aplicaciones de investigación científica:

Inmunoterapia contra el cáncer: Mejora la citotoxicidad de las células T hacia las células cancerosas al activar la vía STING y mejorar la presentación de antígenos.

Tratamientos antivirales: Muestra promesa contra las variantes de SARS-CoV-2 al estimular la producción de interferones tipo I y citocinas proinflamatorias.

Respuesta inmunitaria innata: Activa la vía TBK1-IRF3, lo que lleva a la producción de interferones y citocinas que mejoran la respuesta inmunitaria.

Mecanismo De Acción

diABZI agonista de STING-1 ejerce sus efectos activando la vía STING. Esta activación conduce a la producción de interferones tipo I y citocinas proinflamatorias a través de la vía TBK1-IRF3. El compuesto se une al homodímero STING en su conformación abierta, que es diferente de la conformación cerrada requerida por los agonistas clásicos de STING .

Análisis Bioquímico

Biochemical Properties

diABZI STING agonist-1 interacts with the STING pathway, a critical component of the innate immune system. It has been found to activate STING media and TCR signaling pathways . The EC50 values of diABZI STING agonist-1 are 130 nM and 186 nM for humans and mice, respectively . This indicates that diABZI STING agonist-1 has a high affinity for the STING receptor, leading to its activation.

Cellular Effects

diABZI STING agonist-1 has significant effects on various types of cells and cellular processes. It influences cell function by activating the STING pathway, which leads to the production of type-I interferons and pro-inflammatory cytokines . This can result in the enhancement of the immune response, particularly in the context of cancer immunotherapy . For instance, it has been shown to enhance the cytotoxicity of T cells towards cancer cells .

Molecular Mechanism

The molecular mechanism of diABZI STING agonist-1 involves its binding to the STING receptor, leading to the activation of downstream signaling pathways. This includes the activation of TBK1 and IRF3, which subsequently leads to the production of type-I interferons . These interferons play a crucial role in the immune response against infections and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diABZI STING agonist-1 have been observed to change over time. For instance, it has been shown to induce robust anti-tumor immune activity with only minimal increases in systemic cytokine levels

Dosage Effects in Animal Models

In animal models, the effects of diABZI STING agonist-1 vary with different dosages. For example, at a dose of 2.5 mg/kg, it has been shown to increase serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type mice . The specific threshold effects and potential toxic or adverse effects at high doses need to be further explored.

Metabolic Pathways

The metabolic pathways involving diABZI STING agonist-1 are primarily related to its role as a STING agonist. The activation of the STING pathway can lead to various downstream effects, including the production of type-I interferons

Subcellular Localization

The subcellular localization of diABZI STING agonist-1 is likely to be influenced by its binding to the STING receptor, which is an integral ER-membrane protein . The specific compartments or organelles to which diABZI STING agonist-1 is directed, and any effects on its activity or function, are areas that need to be further explored.

Métodos De Preparación

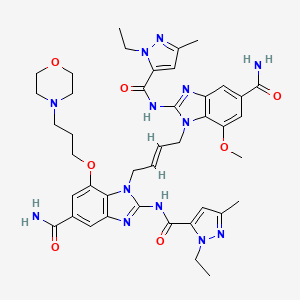

Rutas sintéticas y condiciones de reacción: diABZI agonista de STING-1 se sintetiza a través de una serie de amidobenzimidazoles (ABZI) de moléculas pequeñas. El proceso de desarrollo implica la identificación de moléculas ABZI efectivas que compiten con los agonistas clásicos de STING como 2’3’-cGAMP. Dos moléculas del compuesto principal se unen para crear un único ligando dimérico, lo que da como resultado un aumento significativo en la afinidad de unión a STING .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis del compuesto en forma liofilizada. Luego, el producto se resuspenda en agua libre de endotoxinas para obtener una solución madre. Este método garantiza la estabilidad y pureza del compuesto para aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: diABZI agonista de STING-1 se somete a diversas reacciones químicas, incluida la activación de la vía STING, que conduce a la producción de interferones tipo I y citocinas proinflamatorias .

Reactivos y condiciones comunes: El compuesto se usa normalmente en concentraciones que van desde 0.01 hasta 30 µM en ensayos celulares. Demuestra alta selectividad contra más de 350 quinasas probadas .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen interferones tipo I y citocinas proinflamatorias, que desempeñan un papel crucial en la modulación de la respuesta inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares:

- 2’3’-cGAMP

- Cridanimod

- C-176

- STING-IN-2

- STING-IN-3

Singularidad: diABZI agonista de STING-1 es único debido a su estructura no basada en nucleótidos, que proporciona una mayor biodisponibilidad y diferentes propiedades fisicoquímicas en comparación con los agonistas clásicos de STING de dinucleótidos cíclicos (CDN). Esta singularidad permite más opciones en el desarrollo clínico para diversas afecciones, incluidos el cáncer y las infecciones virales .

Actividad Biológica

diABZI STING agonist-1 is a potent non-nucleotide-based compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article provides a comprehensive overview of the biological activity of diABZI, including its mechanisms of action, effects on immune responses, and therapeutic potential.

diABZI activates the STING pathway by inducing the dimerization and phosphorylation of STING, leading to the activation of downstream signaling cascades involving TBK1 and IRF3. This results in the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike traditional cyclic dinucleotide (CDN) STING agonists, diABZI maintains an open conformation during activation, which may enhance its bioavailability and efficacy .

Key Biological Activities

-

Cytokine Induction :

- IFN-β Production : diABZI induces significant secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with an effective concentration (EC50) of approximately 130 nM .

- Pro-inflammatory Cytokines : It increases serum levels of IL-6, TNF, and KC/GROα in wild-type mice but not in STING-deficient mice, confirming its STING-dependent action .

- Antiviral Activity :

-

Antitumor Effects :

- In a CT26 murine colorectal cancer model, administration of diABZI at a dose of 3 mg/kg significantly decreased tumor volume and improved survival rates . Additionally, it enhances T cell cytotoxicity against tumor cells by improving antigen presentation and T cell receptor (TCR) signaling pathways .

Case Studies

Several studies have highlighted the efficacy of diABZI in various contexts:

- Acute Myeloid Leukemia (AML) : In ex vivo testing on 18 primary specimens from AML patients, diABZI showed activity as a single agent in 16 cases, with marked efficacy in 11 cases (IC50 <100 nM). The addition of venetoclax enhanced the cytotoxic effect against resistant AML cells .

- Lung Inflammation Models : Administration of diABZI induced acute neutrophilic inflammation and PANoptosis in lung tissue, characterized by cell death mechanisms including apoptosis and necroptosis. This inflammatory response was linked to DNA release from dying cells, which further activated immune responses through cGAS and other DNA sensors .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLMVXWAHNTPRF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138498-18-5 | |

| Record name | Diabzi sting agonist-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138498185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIABZI STING AGONIST-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7DUG75C36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.